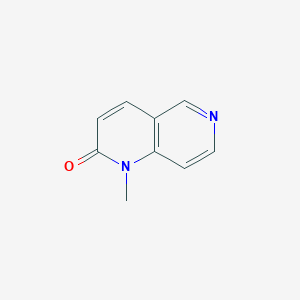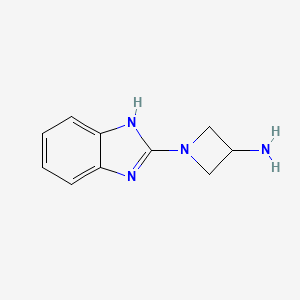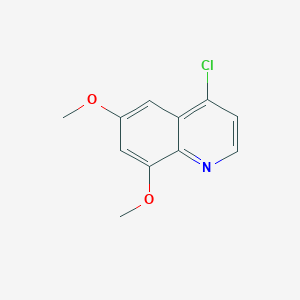
1-Methyl-1,6-naphthyridin-2(1H)-one
Vue d'ensemble
Description
1-Methyl-1,6-naphthyridin-2(1H)-one, also known as MN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. It is a synthetic compound that was first synthesized in the 1960s and has since been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Biological Activities and Pharmaceutical Interests
- Biological Activities: 1,6-Naphthyridin-2(1H)-one derivatives, including 1-Methyl-1,6-naphthyridin-2(1H)-one, have been explored for various biological activities. These activities include their use as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents (Guillon et al., 2017).
- Pharmaceutical Applications: Substituted 1,6-naphthyridin-2(1H)-one compounds have shown a wide range of pharmaceutical applications. For instance, certain derivatives have displayed antiproliferative activity towards breast cancer cell lines (Guillon et al., 2017).
Synthetic Methods and Functionalization
- Novel Synthesis Methods: Innovative synthesis methods for 1,6-naphthyridin-2(1H)-ones and their derivatives have been developed. These methods include catalyst-free syntheses in eco-friendly solvents like water, highlighting the advancement in green chemistry (Mukhopadhyay et al., 2011).
- Functionalization Techniques: Functionalized 1,6-naphthyridin-2(1H)-ones have been achieved through various chemical processes, including regioselective palladium-catalyzed cross-coupling reactions. These techniques allow for the creation of highly specialized molecules with potential biomedical applications (Montoir et al., 2014).
Chemotherapeutic and Anticancer Potential
- Anticancer Properties: A significant focus in the research of 1,6-naphthyridin-2(1H)-one derivatives is their anticancer properties. Various studies have correlated the synthesis of these compounds with their activity against different cancer cell lines, indicating their potential in cancer chemotherapy (Lavanya et al., 2021).
Environmental Friendly Synthesis
- Green Chemistry Approaches: The synthesis of 1,6-naphthyridine derivatives, including 1-Methyl-1,6-naphthyridin-2(1H)-one, has been achieved using environmentally friendly methods. These include solvent-free and catalyst-free techniques, emphasizing the shift towards more sustainable chemical synthesis processes (Hameed, 2015).
Propriétés
IUPAC Name |
1-methyl-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCLOSSLOIRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3241670.png)











![Benzamide,4-[(hydroxyamino)iminomethyl]-N-methyl-](/img/structure/B3241777.png)